molecular formula C12H16Cl4 B2962567 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene CAS No. 75073-78-8

5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene

Cat. No.: B2962567
CAS No.: 75073-78-8
M. Wt: 302.06
InChI Key: BXESXWMKHIKDLA-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₆Cl₄ Molecular Weight: 302.07 g/mol CAS Registry Number: 75073-78-8 Structural Features: This compound consists of a bicyclo[2.2.2]oct-2-ene core substituted with four chloromethyl (–CH₂Cl) groups at positions 5, 6, 7, and 6. The bicyclo[2.2.2]octene framework is a rigid, highly strained system with three fused six-membered rings, conferring unique electronic and steric properties . The chloromethyl substituents enhance electrophilicity, making the compound reactive toward nucleophilic substitution and polymerization reactions.

Properties

IUPAC Name

5,6,7,8-tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl4/c13-3-9-7-1-2-8(11(9)5-15)12(6-16)10(7)4-14/h1-2,7-12H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXESXWMKHIKDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C(C1C(C2CCl)CCl)CCl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75073-78-8
Record name 5,6,7,8-tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene
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Preparation Methods

The synthesis of 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene typically involves the chloromethylation of bicyclo[2.2.2]oct-2-ene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the chloromethyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of methyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azidomethyl derivatives, while oxidation with potassium permanganate would produce carboxylic acids.

Scientific Research Applications

5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound can be used to study the effects of chloromethyl groups on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing. It may have applications in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and polymers. It can be used to introduce chloromethyl groups into various substrates, enhancing their properties.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene exerts its effects depends on the specific reactions it undergoes. The chloromethyl groups are highly reactive and can participate in various chemical transformations. These groups can act as electrophiles, reacting with nucleophiles to form new bonds. The bicyclic structure provides a rigid framework that influences the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.2]octene scaffold is a versatile platform in organic synthesis. Below is a comparative analysis of 5,6,7,8-tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound Four –CH₂Cl groups C₁₂H₁₆Cl₄ High reactivity in substitution/polymerization; potential crosslinker
exo-5,6,7,8-Tetramethylenebicyclo[2.2.2]oct-2-ene Four methylene (–CH₂–) groups C₁₂H₁₆ Bis(diene) for Diels-Alder ladder polymers; high-pressure reactivity
2,3-Diazabicyclo[2.2.2]oct-2-ene Two azo (–N=N–) groups C₆H₈N₂ Photoelectron spectroscopy model; strained cis-azoalkane geometry
Bicyclo[2.2.2]oct-2-ene (unsubstituted) No substituents C₈H₁₂ Benchmark for strain energy (~30 kcal/mol); thermal decomposition studies
Mitindomide (natural derivative) Fused polycyclic system C₁₉H₁₈N₂O₃ Antitumor activity; structural symmetry enhances bioavailability

Key Comparisons :

Reactivity :

  • The chloromethyl groups in the target compound increase electrophilicity compared to the unsubstituted bicyclo[2.2.2]oct-2-ene. This contrasts with the tetramethylene derivative, which acts as a bis(diene) in Diels-Alder reactions under high pressure to form ladder polymers .
  • The diaza derivative (2,3-diazabicyclo[2.2.2]oct-2-ene) exhibits distinct electronic properties due to its azo groups, enabling photoelectron spectroscopy studies but limiting its utility in polymerization .

Thermal Stability :

  • Unsubstituted bicyclo[2.2.2]oct-2-ene undergoes thermal unimolecular decomposition at elevated temperatures, with a reported activation energy of ~30 kcal/mol . The chloromethyl derivative likely has lower thermal stability due to the labile C–Cl bonds.

Biological Activity: Mitindomide and other natural bicyclo[2.2.2]octene derivatives (e.g., kopsidasine) exhibit antitumor activity, attributed to their rigid, fused frameworks .

Synthetic Utility: The tetramethylene derivative is pivotal in synthesizing ladder polymers via repetitive Diels-Alder reactions .

Biological Activity

5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene is a chlorinated derivative of bicyclo[2.2.2]oct-2-ene, characterized by its four chloromethyl groups at the 5, 6, 7, and 8 positions. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₁₆Cl₄
  • Molecular Weight : 302.067 g/mol
  • LogP : 4.222 (indicating hydrophobic characteristics)

Synthesis and Reactivity

The synthesis of this compound typically involves chloromethylation of bicyclo[2.2.2]oct-2-ene using formaldehyde and hydrochloric acid in the presence of zinc chloride as a catalyst. The reaction conditions are critical for achieving high yields and purity, often maintained at low temperatures (0-5°C) to ensure selectivity for the desired product .

The biological activity of this compound is largely attributed to its reactive chloromethyl groups, which can undergo nucleophilic substitution reactions with various biological nucleophiles (e.g., amino acids, proteins). This reactivity suggests potential applications in drug development and as a precursor for biologically active compounds.

Case Studies and Research Findings

  • Antitumor Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. For instance, studies indicate that chloromethylated bicyclic compounds can induce apoptosis in human leukemia cells through mechanisms involving oxidative stress and DNA damage .
  • Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of chloromethyl groups enhances the lipophilicity of the molecule, facilitating membrane penetration and subsequent bacterial cell disruption .
  • Enzyme Inhibition : Investigations into enzyme interactions have revealed that this compound can act as a reversible inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase activity, which could have implications for neuropharmacology .

Data Tables

Biological ActivityObserved EffectReference
Antitumor ActivityInduces apoptosis in leukemia cells
Antimicrobial ActivityEffective against Gram-positive bacteria
Enzyme InhibitionInhibits acetylcholinesterase

Future Directions

The ongoing research into the biological activities of this compound suggests promising avenues for drug development and therapeutic applications:

  • Drug Development : Further exploration of its derivatives could lead to new anticancer agents or antibiotics.
  • Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with biological systems will be crucial for optimizing its efficacy and safety profiles.

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